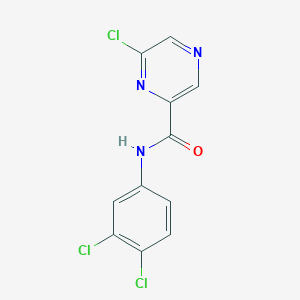

6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3N3O/c12-7-2-1-6(3-8(7)13)16-11(18)9-4-15-5-10(14)17-9/h1-5H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMFMQQYGKRYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CN=CC(=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80581766 | |

| Record name | 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879131-40-5 | |

| Record name | 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80581766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3,4-dichloroaniline to yield the desired carboxamide . The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine, can be employed to synthesize pyrazine-2-carboxamides .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

The compound has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism involves the inhibition of fatty acid synthesis, which is crucial for the survival of the bacterium . Studies have shown that derivatives of pyrazine-2-carboxamides exhibit high antimycobacterial activity, with minimal inhibitory concentrations (MICs) comparable to established treatments .

Antifungal Properties:

In addition to its antibacterial effects, 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide has been evaluated for antifungal activity. It has shown effectiveness against various fungal strains, including Trichophyton mentagrophytes, indicating potential use in treating fungal infections .

Photosynthesis Inhibition:

Research indicates that this compound can inhibit photosynthetic electron transport in plant chloroplasts. This property suggests its potential utility in agricultural applications, particularly as a herbicide or growth regulator .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the growth of Mycobacterium tuberculosis by interfering with fatty acid synthesis, which is essential for the bacterium’s survival . The compound’s ability to inhibit photosynthetic electron transport suggests that it may interact with components of the photosynthetic machinery in plants .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (referred to as Compound 14 in some studies) has been benchmarked against structurally analogous pyrazinecarboxamides, particularly in antimycobacterial, antifungal, and photosynthesis-inhibiting assays. Key comparisons are summarized below:

Antimycobacterial Activity

Compound 14 exhibits moderate activity against Mycobacterium tuberculosis H37Rv, showing 61% inhibition at 6.25 µg/mL , slightly lower than its analogue 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6) , which achieves 65% inhibition under the same conditions . The superior performance of Compound 6 is attributed to its simpler substitution pattern (single 4-chloro group on the phenyl ring), which may balance lipophilicity and solubility more effectively.

Key Insight: The 3,4-dichlorophenyl group in Compound 14 increases lipophilicity but may reduce solubility or hinder target engagement compared to mono-halogenated or iodinated analogues. Iodo-substituted derivatives (e.g., Compound 12 in ) demonstrate superior potency, likely due to enhanced electronic effects and steric interactions.

Antifungal Activity

The tert-butyl group significantly enhances lipophilicity, improving membrane penetration and fungal target binding.

Key Insight: Bulky substituents like tert-butyl on the pyrazine ring enhance antifungal efficacy but may compromise aqueous solubility, as noted in compounds with low solubility (e.g., Compounds 32–33 in ).

Structure–Activity Relationships (SAR)

- Lipophilicity : Optimal log P values (~3–4) are critical for balancing membrane permeability and solubility. Compounds with excessive lipophilicity (e.g., tert-butyl derivatives) may suffer from poor solubility, reducing bioavailability .

- Halogenation : Chlorine atoms on both pyrazine and phenyl rings enhance antimycobacterial activity, while iodine substituents (e.g., in ) improve potency through stronger van der Waals interactions.

- Steric Effects : Bulky groups (e.g., tert-butyl) improve antifungal and PET-inhibiting activity but are detrimental to antimycobacterial efficacy, likely due to steric hindrance at bacterial targets .

Biological Activity

6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimycobacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its efficacy against Mycobacterium tuberculosis and other relevant biological pathways.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of substituted pyrazinecarboxylic acid chlorides with appropriate amines. Variations in substituents on the phenyl and pyrazine rings can significantly influence the compound's biological properties. For instance, the presence of halogen substituents has been shown to enhance lipophilicity and, consequently, biological activity against certain pathogens .

Antimycobacterial Activity

Several studies have highlighted the antimycobacterial properties of compounds within the pyrazine-2-carboxamide class. Notably, this compound exhibits significant activity against Mycobacterium tuberculosis. In vitro assays have demonstrated a minimum inhibitory concentration (MIC) range of 1.56 to 6.25 µg/mL for various derivatives, indicating potent antimycobacterial effects .

Table 1: Antimycobacterial Activity of Pyrazine-2-Carboxamides

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 1.56 - 6.25 | M. tuberculosis H37Rv |

| 5-Chloropyrazinamide | 6.25 | M. tuberculosis H37Rv |

| N-(4-Methoxybenzyl)pyrazine-2-carboxamide | 6.25 | M. tuberculosis |

The compound acts primarily by inhibiting mycobacterial fatty acid synthase I (FAS-I), which is crucial for mycobacterial cell wall synthesis. This inhibition disrupts lipid biosynthesis, leading to cell death . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance or diminish this activity, providing insights into optimizing drug design.

Cytotoxicity and Selectivity

While assessing the biological activity of this compound, it is essential to evaluate its cytotoxicity against mammalian cells. Preliminary cytotoxicity assays indicate that several derivatives maintain a favorable selectivity index, suggesting that they can effectively target mycobacterial cells while sparing human cells .

Table 2: Cytotoxicity Profile

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | >100 | >16 (compared to M. tuberculosis) |

| 5-Chloropyrazinamide | >50 | >8 |

Case Studies

A notable study evaluated the efficacy of various pyrazine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that compounds with higher lipophilicity and specific halogen substitutions exhibited enhanced activity against resistant strains .

Another case study focused on the interaction between these compounds and chloroplasts in plant models, revealing their potential as herbicides due to their ability to inhibit photosynthesis-related processes .

Q & A

Q. What are the foundational synthetic routes for 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with pyrazine-2-carboxamide derivatives. A common approach includes:

- Chlorination : Reacting hydroxyl or carboxamide groups with phosphorous oxychloride (POCl₃) to introduce chlorine atoms, as seen in analogous pyrazine systems .

- Amide coupling : Reacting 6-chloropyrazine-2-carbonyl chloride with 3,4-dichloroaniline under basic conditions (e.g., triethylamine) to form the carboxamide bond.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Key considerations :

- Excess POCl₃ may lead to over-chlorination, requiring precise stoichiometry .

- Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation .

Q. Which spectroscopic and chromatographic methods are most effective for structural validation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.5–8.5 ppm for dichlorophenyl groups) and confirms amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 346.97 for C₁₁H₆Cl₃N₃O) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Data discrepancies : Impurities in NMR (e.g., residual solvents) require careful baseline correction. MS isotopic patterns must align with chlorine abundance (³⁵Cl:³⁷Cl ≈ 3:1) .

Q. What functional groups dictate this compound’s reactivity in biological assays?

- Pyrazine core : Participates in π-π stacking with aromatic residues in enzyme binding pockets .

- Chlorine substituents : Enhance lipophilicity, influencing membrane permeability and target affinity .

- Carboxamide group : Forms hydrogen bonds with catalytic residues (e.g., in kinases or proteases) .

Experimental validation : Competitive binding assays (e.g., SPR or ITC) quantify interactions with biological targets .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and reduce trial-and-error synthesis?

- Quantum chemical calculations : Predict intermediates and transition states to identify energy-efficient pathways. For example, density functional theory (DFT) models can simulate chlorination kinetics with POCl₃ .

- Machine learning (ML) : Trained on reaction databases (e.g., Reaxys), ML algorithms recommend optimal solvents, temperatures, and catalysts .

- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions .

Case study : ICReDD’s approach reduced reaction optimization time by 40% for analogous pyrazine derivatives .

Q. How can crystallography resolve contradictions in spectroscopic data?

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, bond angles, and chlorine positioning. For example, a related N-(2-phenoxyphenyl)pyrazine-2-carboxamide structure revealed a dihedral angle of 85.3° between pyrazine and phenyl rings .

- Powder XRD : Detects polymorphs that may cause NMR splitting or solubility variations .

Challenges : Crystallization may require screening >50 solvent combinations (e.g., DMSO/water vs. ethanol/ethyl acetate) .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Temperature control : Maintain ≤0°C during chlorination to suppress hydrolysis of POCl₃ .

- Protecting groups : Temporarily shield reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines) during multi-step sequences .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate stability .

Example : A scaled-up Hofmann rearrangement of pyrazine carboxamides achieved 78% yield by controlling hypochlorite addition rates .

Q. How do electronic effects of chlorine substituents influence biological activity?

- Electron-withdrawing effects : Chlorine at the pyrazine 6-position increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes .

- Steric effects : 3,4-Dichlorophenyl groups may block access to hydrophobic pockets, reducing off-target interactions .

Validation : SAR studies on analogs (e.g., mono- vs. di-chlorinated phenyl derivatives) correlate Cl positioning with IC₅₀ values .

Q. What advanced purification techniques address low solubility in polar solvents?

- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 90:10) .

- Microwave-assisted crystallization : Enhances crystal growth kinetics for XRD-quality samples .

- Ion-pairing agents : Add 0.1% trifluoroacetic acid (TFA) to improve aqueous solubility during biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.